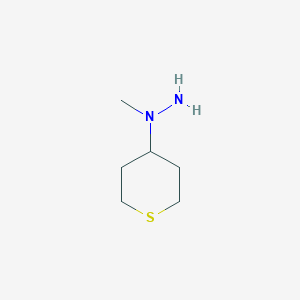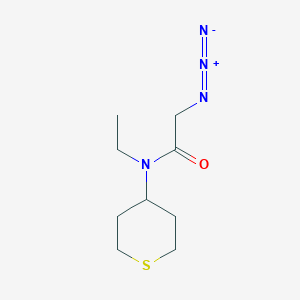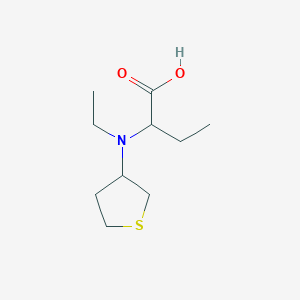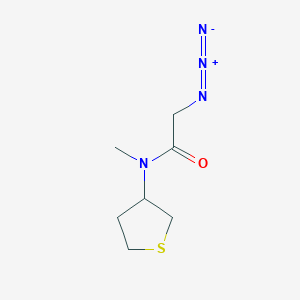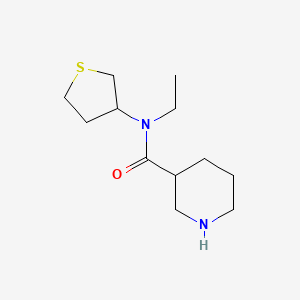
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone
説明
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone, commonly referred to as Azetidin-3-yl, is a synthetic compound with a wide range of applications in scientific research. It is a versatile organic compound that has been used in a variety of studies, from drug discovery to material science. Azetidin-3-yl has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
科学的研究の応用
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and pharmacokinetics is crucial in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, GDC-0973, structurally related to the compound of interest, has been investigated for its disposition across preclinical species. This research aims to characterize the clearance, volume of distribution, protein binding, and tissue distribution, providing insights into its pharmacokinetic profile and efficacy predictions in human dose (Choo et al., 2012).
Synthesis and Transformation
The synthesis and transformation of azetidin-3-yl derivatives have been explored to create novel compounds with potential pharmacological activities. For example, asymmetric synthesis techniques have been applied to produce functionalized piperazines and 1,4-diazepanes from β-lactams, showcasing the versatility of these compounds in medicinal chemistry (Dekeukeleire et al., 2012).
Antimicrobial Activity
Azetidin-3-yl derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis of new pyridine derivatives, including modifications of the azetidin-3-yl structure, has demonstrated variable and modest activity, indicating the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Selective Inhibition Mechanisms
Selective inhibition of specific enzymes or receptors is a key strategy in drug development for targeted therapies. Research into compounds like GDC-0973 has shown its ability to inhibit specific pathways, such as the MEK pathway, which is involved in tumor growth and proliferation. This highlights the potential of azetidin-3-yl derivatives in cancer therapy and other diseases where specific pathway inhibition is beneficial (Deng et al., 2014).
特性
IUPAC Name |
azetidin-3-yl-[2-(1-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)10-4-2-3-5-13(10)11(15)9-6-12-7-9/h8-10,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIYEJFTJZZKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



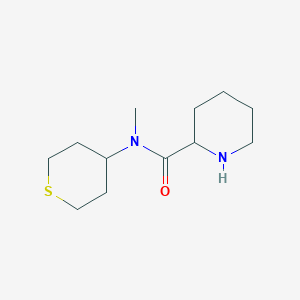
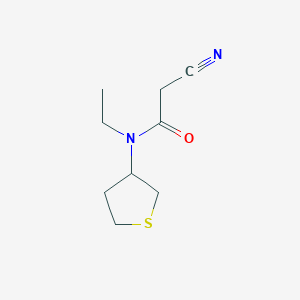
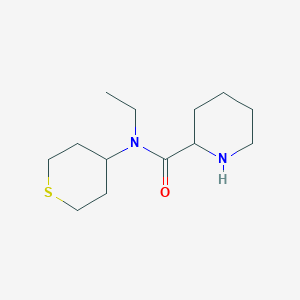

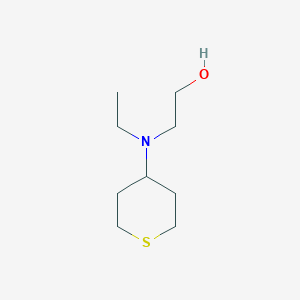
![2-(2-Hydroxyethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477646.png)


